molecular formula C10H7ClO B13345241 1-(2-Chlorophenyl)but-3-yn-1-one

1-(2-Chlorophenyl)but-3-yn-1-one

Cat. No.: B13345241
M. Wt: 178.61 g/mol
InChI Key: NXWXYTACHGEMAS-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)but-3-yn-1-one is a high-purity chemical building block of significant interest in synthetic organic chemistry and pharmaceutical research. This aromatic ketone features a chlorophenyl moiety and an acetylenic side chain, making it a versatile intermediate for various research applications. Its primary research value lies in its role as a key precursor in the synthesis of more complex organic molecules, particularly in developing pharmacologically active compounds and advanced materials. The compound's molecular structure, containing both electron-withdrawing and unsaturated components, allows it to participate in diverse chemical transformations, including nucleophilic additions, cycloadditions, and metal-catalyzed coupling reactions. Researchers utilize this compound in designing and synthesizing potential drug candidates, where the chlorophenyl group can contribute to biological activity and the alkyne functionality enables further structural elaboration through click chemistry approaches. Its applications extend to materials science, where it serves as a precursor for functionalized polymers and organic electronic materials. For research purposes only. Not intended for diagnostic or therapeutic applications. Handle with appropriate personal protective equipment in accordance with established laboratory safety protocols. Refer to specific technical data sheets for detailed handling and storage recommendations.

Properties

Molecular Formula

C10H7ClO

Molecular Weight

178.61 g/mol

IUPAC Name

1-(2-chlorophenyl)but-3-yn-1-one

InChI

InChI=1S/C10H7ClO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h1,3-4,6-7H,5H2

InChI Key

NXWXYTACHGEMAS-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)but-3-yn-1-one typically involves the reaction of 2-chlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)but-3-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)but-3-yn-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)but-3-yn-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Chlorophenyl)ethanone

  • Structure: A simpler analogue with a saturated ethanone chain (CH3-C=O) instead of the butynone group.
  • Key Differences : Lacking the alkyne moiety, it exhibits reduced reactivity toward addition reactions. The chlorine’s electron-withdrawing effect enhances the ketone’s electrophilicity but limits conjugation compared to the triple bond in but-3-yn-1-one .

(E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one

  • Structure: Features a propenone (CH2=CH-C=O) chain and additional chlorine substituents on the aryl group.
  • Key Differences : The conjugated double bond stabilizes the molecule via resonance, whereas the triple bond in but-3-yn-1-one introduces strain and reactivity. The dichlorophenyl substitution may enhance lipophilicity and steric hindrance .

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

  • Structure: Replaces the benzene ring with a chlorinated thiophene, retaining a propenone chain.
  • Key Differences : The sulfur atom in thiophene alters electronic properties (e.g., increased polarizability) and hydrogen-bonding capacity compared to the purely aromatic chlorophenyl system .

Reactivity and Physicochemical Properties

Compound Reactivity Profile Key Physical Properties
1-(2-Chlorophenyl)but-3-yn-1-one High reactivity due to alkyne (C≡C) for cycloadditions; ketone susceptible to nucleophilic attack. Likely low solubility in water; high melting point due to rigidity.
1-(2-Chlorophenyl)ethanone Limited to ketone-based reactions (e.g., reductions, condensations). Higher volatility compared to butynone analogues .
(E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one Stabilized by conjugation; undergoes [2+2] or [4+2] cycloadditions. Enhanced thermal stability due to resonance .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns, critical in crystal engineering (), differ significantly:

  • But-3-yn-1-one: Limited hydrogen-bond donors reduce directional interactions, favoring van der Waals or halogen bonding (Cl···Cl contacts).
  • Hydroxylated Analogues : 1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one forms extensive O-H···O networks, enhancing crystallinity and stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-Chlorophenyl)but-3-yn-1-one, and how do reaction conditions influence yield?

  • Methodology :

  • Start with Friedel-Crafts acylation using 2-chlorobenzene and but-3-ynoyl chloride under Lewis acid catalysis (e.g., AlCl₃).
  • Optimize solvent polarity (e.g., dichloromethane vs. toluene) to balance reactivity and side-product formation .
  • Control temperature (0–25°C) to minimize alkyne polymerization. Use inert atmosphere (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can structural characterization of this compound be performed to confirm its geometry?

  • Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: ethanol/chloroform mix). Use SHELXL for refinement, analyzing bond lengths/angles and verifying the chlorophenyl-ynone linkage .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., alkyne protons at δ 2.5–3.5 ppm; ketone carbon at ~200 ppm).
  • IR : Confirm ketone (C=O stretch ~1700 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹) functional groups .

Q. Which analytical techniques are critical for purity assessment and functional group verification?

  • Methodology :

  • HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to detect impurities. Compare retention time with standards.
  • Elemental Analysis : Validate molecular formula (C₁₀H₇ClO) within ±0.3% error.
  • Melting Point : Compare experimental values (literature range: 45–48°C) to assess crystallinity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between crystallographic data and spectroscopic observations?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and compare with X-ray data. Analyze deviations in dihedral angles or bond lengths.
  • Use Hirshfeld surface analysis (CrystalExplorer) to study intermolecular interactions (e.g., C–H···O, Cl···π) that may influence solid-state vs. solution-phase structures .
  • Cross-validate with solid-state NMR to detect polymorphism or dynamic disorder .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Sonogashira Coupling : React the alkyne with aryl halides (Pd(PPh₃)₄, CuI, NEt₃). Monitor regioselectivity via LC-MS.
  • Click Chemistry : Test azide-alkyne cycloaddition (CuAAC) under mild conditions. Use IR to track alkyne consumption .
  • Kinetic Studies : Employ stopped-flow UV-Vis to measure reaction rates under varying catalysts (e.g., Pd vs. Ni).

Q. How can researchers design assays to evaluate potential pharmacological activity?

  • Methodology :

  • Enzyme Inhibition : Screen against cyclooxygenase (COX-1/COX-2) using fluorometric assays. Compare IC₅₀ values with known inhibitors (e.g., indomethacin) .
  • Cytotoxicity : Test on cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Use dose-response curves (1–100 μM) to determine LD₅₀.
  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2 PDB: 5KIR) using AutoDock Vina. Prioritize compounds with ΔG < -7 kcal/mol .

Q. What experimental approaches can elucidate the role of the chlorophenyl group in electronic properties?

  • Methodology :

  • Cyclic Voltammetry : Measure oxidation/reduction potentials in acetonitrile (0.1 M TBAPF₆). Compare with non-chlorinated analogs to assess electron-withdrawing effects.
  • UV-Vis Spectroscopy : Analyze λₘₐₐ shifts in polar vs. non-polar solvents. Calculate HOMO-LUMO gaps via TD-DFT .
  • XPS : Characterize Cl 2p binding energy to quantify electronic environment differences .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental vibrational spectra?

  • Methodology :

  • Re-optimize computational parameters (e.g., solvent model, basis set). Include anharmonic corrections for IR peak assignments.
  • Compare experimental Raman spectra with DFT-predicted modes to identify overlooked conformers .
  • Use in situ FTIR during synthesis to detect intermediate species affecting final product purity .

Q. What steps validate crystallographic data when hydrogen bonding patterns conflict with literature?

  • Methodology :

  • Re-refine XRD data with SHELXL, applying restraints for disordered atoms. Validate via R-factor convergence (<5%).
  • Perform graph-set analysis (Etter’s rules) to classify H-bond motifs (e.g., D₁¹(2) chains vs. R₂²(8) rings). Cross-reference with Cambridge Structural Database entries .
  • Conduct variable-temperature XRD to assess thermal motion artifacts .

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